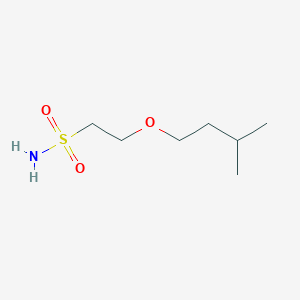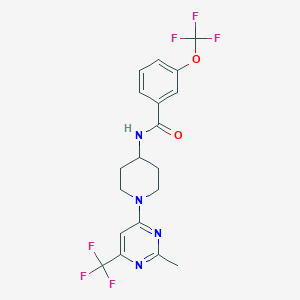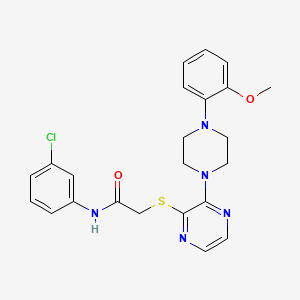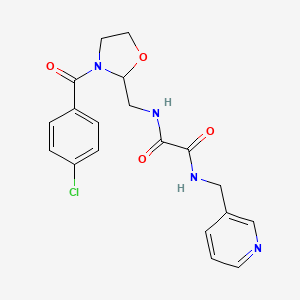
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamides, which includes 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The chroman-4-one framework, which is a part of the this compound structure, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .作用機序
Mode of Action
Based on its structural similarity to other chromanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Chromanone derivatives have been reported to exhibit diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, and antioxidant effects
Pharmacokinetics
The presence of a chlorine atom in the molecule could potentially enhance its metabolic stability and potency .
Result of Action
A study has reported that a similar compound exhibited superior in vitro anti-inflammatory activity compared to the standard, ibuprofen . This suggests that “2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide” may have potential anti-inflammatory effects, but more research is needed to confirm this.
実験室実験の利点と制限
One advantage of using 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to investigate the role of HDACs in various cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, and its toxicity profile needs to be further investigated.
将来の方向性
There are several future directions for research on 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the toxicity profile of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized through various methods and has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action involves the inhibition of HDACs, and its specificity for HDAC inhibition makes it a useful tool for investigating the role of HDACs in various cellular processes. While this compound has several advantages for lab experiments, its toxicity profile needs to be further investigated. Future research on this compound should focus on the development of more potent and selective HDAC inhibitors and the investigation of its potential therapeutic applications in other diseases.
合成法
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can be synthesized through various methods, including the condensation reaction between 2-chlorobenzoyl chloride and 4-hydroxy-3-methylbenzyl alcohol. This reaction is carried out in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The resulting product is purified through column chromatography.
科学的研究の応用
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the effect of this compound on the proliferation and apoptosis of human breast cancer cells. The results showed that this compound inhibited the proliferation of breast cancer cells and induced apoptosis. Another study investigated the effect of this compound on the growth and metastasis of lung cancer cells. The results showed that this compound inhibited the growth and metastasis of lung cancer cells.
特性
IUPAC Name |
2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHKFKOHQKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)